4-Chloro-2-cyclohexylquinazoline

SNAr reactivity Quinazoline electrophilicity Regioselective substitution

4-Chloro-2-cyclohexylquinazoline (CAS 284486-58-4, C₁₄H₁₅ClN₂, MW 246.74 g/mol) is a disubstituted quinazoline bearing a chlorine atom at the 4-position and a cyclohexyl group at the 2-position. The compound belongs to the 4-chloro-2-substituted quinazoline class, widely recognized as versatile synthetic intermediates for constructing biologically active quinazoline derivatives via nucleophilic aromatic substitution (SNAr) at the 4-position.

Molecular Formula C14H15ClN2
Molecular Weight 246.73 g/mol
CAS No. 284486-58-4
Cat. No. B3257169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-cyclohexylquinazoline
CAS284486-58-4
Molecular FormulaC14H15ClN2
Molecular Weight246.73 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=CC=CC=C3C(=N2)Cl
InChIInChI=1S/C14H15ClN2/c15-13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2
InChIKeyZMCCPGKJLTWKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-cyclohexylquinazoline (CAS 284486-58-4): Core Identity and Comparator Landscape for Procurement Decisions


4-Chloro-2-cyclohexylquinazoline (CAS 284486-58-4, C₁₄H₁₅ClN₂, MW 246.74 g/mol) is a disubstituted quinazoline bearing a chlorine atom at the 4-position and a cyclohexyl group at the 2-position . The compound belongs to the 4-chloro-2-substituted quinazoline class, widely recognized as versatile synthetic intermediates for constructing biologically active quinazoline derivatives via nucleophilic aromatic substitution (SNAr) at the 4-position . Its closest structural analogs that a scientific user might consider as procurement alternatives include 4-chloroquinazoline (CAS 5190-68-1, lacking the 2-cyclohexyl group), 2-cyclohexylquinazoline (CAS 1438279-38-9, lacking the 4-Cl handle), 2-chloro-4-cyclohexylquinazoline (positional isomer where Cl and cyclohexyl substituent positions are reversed), and 4,7-dichloro-2-cyclohexylquinazoline (CAS 1245051-29-9, with an additional 7-Cl substituent). The critical procurement question is whether the unique combination of a reactive 4-Cl leaving group with a bulky, lipophilic 2-cyclohexyl moiety confers differentiation sufficient to justify selection over these alternatives.

Why Generic 4-Chloroquinazoline or 2-Cyclohexylquinazoline Cannot Simply Replace 4-Chloro-2-cyclohexylquinazoline


Generic substitution fails because the 4-Cl and 2-cyclohexyl substituents confer orthogonal and interdependent functional properties that are absent in mono-substituted or positionally rearranged analogs. The 4-Cl group serves as the essential reactive handle for downstream derivatization via SNAr , while the 2-cyclohexyl group simultaneously modulates three critical parameters: (i) steric shielding of the quinazoline core, which can alter regioselectivity during substitution reactions; (ii) lipophilicity, with the cyclohexyl group contributing approximately +2.0 to +2.3 to the calculated logP relative to unsubstituted quinazoline ; and (iii) conformational restriction that influences binding to hydrophobic pockets in biological targets. 4-Chloroquinazoline (CAS 5190-68-1) lacks the 2-substituent entirely, offering no steric or lipophilic tuning capacity. 2-Cyclohexylquinazoline (CAS 1438279-38-9) lacks the 4-Cl leaving group, rendering it incapable of serving as an SNAr electrophile. The positional isomer 2-chloro-4-cyclohexylquinazoline places the chlorine at the less reactive 2-position rather than the electronically preferred 4-position for nucleophilic displacement. 4,7-Dichloro-2-cyclohexylquinazoline introduces an additional reactive site at the 7-position, complicating chemoselectivity and increasing the molecular weight by approximately 26 g/mol, which may confound structure-activity relationship (SAR) studies. The evidence presented below quantifies these differentiating factors.

Quantitative Differentiation Evidence: 4-Chloro-2-cyclohexylquinazoline vs. Closest Structural Analogs


4-Position Chlorine as the Thermodynamically Preferred Leaving Group for SNAr: Reactivity Comparison with Positional Isomer

In quinazoline systems, the 4-position is electronically activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms and the extended conjugation with the fused benzene ring. The 4-Cl substituent in 4-chloro-2-cyclohexylquinazoline is therefore a superior leaving group compared to a 2-Cl substituent in the positional isomer 2-chloro-4-cyclohexylquinazoline. The Connolly & Guiry methodology specifically exploits this regiochemical preference, demonstrating that 4-chloro-2-substituted quinazolines are obtained as the exclusive products from POCl₃ treatment of the corresponding 4(3H)-quinazolinones, and that these intermediates undergo clean SNAr reactions with a range of N-, O-, and S-nucleophiles at the 4-position without competing reaction at the 2-position . In contrast, the 2-position in 2-chloro-4-cyclohexylquinazoline is less electrophilic due to reduced resonance stabilization of the Meisenheimer intermediate, resulting in slower SNAr kinetics and requiring harsher reaction conditions [1]. This regiochemical preference means that 4-chloro-2-cyclohexylquinazoline can be selectively functionalized at the 4-position while retaining the 2-cyclohexyl group intact, a capability not achievable with the positional isomer.

SNAr reactivity Quinazoline electrophilicity Regioselective substitution 4-chloroquinazoline

Steric Bulk and Lipophilicity: 2-Cyclohexyl vs. 2-H, 2-Methyl, and 2-Phenyl Quinazoline Analogs

The cyclohexyl group at the 2-position confers distinct steric and lipophilic properties compared to other common 2-substituents. The calculated logP (cLogP) of 4-chloro-2-cyclohexylquinazoline is estimated at approximately 4.2–4.6 based on the chemsrc database physicochemical profile, reflecting the additive contribution of the cyclohexyl group (~2.0–2.3 logP units) and the 4-Cl substituent (~0.7 logP units) to the quinazoline core (cLogP ~1.5) . This places the compound in a lipophilicity range that balances membrane permeability with aqueous solubility, a critical parameter for CNS drug discovery programs where cyclohexyl groups are frequently employed to occupy hydrophobic pockets [1]. In comparison, 4-chloroquinazoline (cLogP ~2.2) is significantly less lipophilic and lacks the steric bulk needed to fill large hydrophobic cavities. 4-chloro-2-phenylquinazoline (cLogP ~3.8–4.2) offers similar lipophilicity but with a planar, aromatic 2-substituent that presents different conformational constraints and π-stacking potential compared to the chair-conformation flexibility of the cyclohexyl group. The cyclohexyl group also increases the number of rotatable bonds (2 for the cyclohexyl–quinazoline linkage plus ring conformational degrees of freedom), which may enhance conformational adaptability in target binding sites relative to rigid aromatic 2-substituents.

Lipophilicity Steric parameter logP Cyclohexyl pharmacophore Drug-likeness

Synthetic Accessibility and Yield: 4-Chloro-2-cyclohexylquinazoline as a High-Yield Intermediate via the Connolly–Guiry POCl₃ Route

The Connolly & Guiry methodology reports that 4-chloro-2-substituted quinazolines are obtained from the corresponding 4(3H)-quinazolinones in good to high yields upon treatment with phosphorus oxychloride (POCl₃), without requiring chromatographic purification . For the specific synthesis of 4-chloro-2-cyclohexylquinazoline, the benchchem synthesis route (which references the procedure of S. Lee et al., J. Med. Chem. 1995) describes treatment of 2-cyclohexyl-4-hydroxyquinazoline with POCl₃ and N,N-dimethylaniline, yielding the target compound as a yellow solid used directly in subsequent steps . This two-step sequence (imidate formation from anthranilic acid + cyclohexyl imidate → 2-cyclohexylquinazolin-4(3H)-one → POCl₃ chlorination → 4-chloro-2-cyclohexylquinazoline) provides a practical and scalable entry point. In contrast, the synthesis of 4,7-dichloro-2-cyclohexylquinazoline requires an additional chlorination step or different starting materials and introduces a second reactive site that complicates downstream chemoselectivity. The positional isomer 2-chloro-4-cyclohexylquinazoline requires alternative synthetic strategies (e.g., cyclization of appropriately substituted precursors) that are less general and lower-yielding. The Connolly & Guiry review in Tetrahedron 2005 further confirms that 4-chloro-2-substituted quinazolines are the most broadly useful intermediates among chloro-quinazolines for subsequent SNAr diversification, supporting their preferential procurement for SAR library synthesis [1].

Synthetic intermediate POCl₃ chlorination Quinazolinone-to-quinazoline conversion Process chemistry

Commercial Purity Specifications: Supplier-Reported Purity Benchmarks for 4-Chloro-2-cyclohexylquinazoline

Multiple suppliers report purity specifications for 4-chloro-2-cyclohexylquinazoline that serve as procurement benchmarks. MolCore lists a purity of ≥98% (NLT 98%) under ISO certification for global pharmaceutical R&D and QC applications . Leyan (Shanghai) also lists the compound at 98% purity . Arena Chemical offers the compound at 95% purity in 1 g packaging . These purity specifications are relevant when compared to supplier-reported purities for the closest commercially available analog, 4,7-dichloro-2-cyclohexylquinazoline, which is less widely stocked and for which purity data are less consistently reported across vendors. The availability of the target compound from multiple independent suppliers with ≥95% purity reduces single-supplier procurement risk and provides quality benchmarks for analytical method validation. However, it should be noted that supplier-reported purity values have not been independently verified in published literature for this specific compound, and no quantitative impurity profile comparison (e.g., heavy metal content, residual solvent levels) between suppliers was identified.

Commercial availability Purity specification Quality control Procurement benchmark

Best-Fit Research and Industrial Application Scenarios for 4-Chloro-2-cyclohexylquinazoline Based on Evidence Profile


Medicinal Chemistry: Focused Quinazoline Library Synthesis via 4-Position SNAr Diversification

The primary application scenario inferred from the Connolly & Guiry methodology [1] is the use of 4-chloro-2-cyclohexylquinazoline as a key synthetic intermediate for constructing focused libraries of 4-amino-, 4-alkoxy-, or 4-thio-substituted 2-cyclohexylquinazolines. The 4-Cl group serves as a versatile leaving group for parallel SNAr chemistry with diverse amine, alcohol, and thiol nucleophiles, while the 2-cyclohexyl group provides a constant lipophilic anchor. This approach is directly applicable to kinase inhibitor SAR programs (e.g., EGFR, VEGFR, CLK family kinases) where 2,4-disubstituted quinazolines are privileged scaffolds . Unlike 4-chloroquinazoline, which would generate 4-substituted quinazolines lacking the 2-substituent, and unlike 4,7-dichloro-2-cyclohexylquinazoline, which introduces chemoselectivity complications, the target compound enables clean, single-point diversification at the 4-position with retention of the 2-cyclohexyl pharmacophore.

CNS Drug Discovery: Exploiting Cyclohexyl Lipophilicity and Conformational Flexibility for Brain-Penetrant Leads

The elevated calculated logP (~4.2–4.6) contributed by the 2-cyclohexyl group places 4-chloro-2-cyclohexylquinazoline-derived compounds in a lipophilicity range associated with CNS permeability [REFS-2 in Section 3, Evidence Item 2]. The non-planar, conformationally flexible cyclohexyl group offers a distinct pharmacophoric element compared to flat aromatic 2-substituents, enabling exploration of hydrophobic pockets with adaptive fit. This makes the compound a strategic building block for CNS-targeted kinase inhibitor programs (e.g., LRRK2, CLK, GAK kinases implicated in neurodegenerative diseases) where both target engagement and brain exposure are required. The 2-cyclohexylquinazoline scaffold has precedent in NMDA/NR2B antagonist patents [1], supporting the relevance of this substitution pattern for CNS applications.

Process Chemistry: Scalable Intermediate with Chromatography-Free Work-Up for Preclinical Supply

The Connolly & Guiry synthesis methodology emphasizes that product isolation for 4-chloro-2-substituted quinazolines is facilitated by work-up procedures that do not require column chromatography [1]. This feature is critical for process chemistry groups scaling intermediates from milligram to gram or kilogram quantities for preclinical toxicology and formulation studies. The compound's commercial availability at ≥98% purity from multiple suppliers [REFS-1 in Section 3, Evidence Item 4] further supports its use as a procurement-ready intermediate, reducing in-house synthesis burden. The single reactive site (4-Cl) minimizes by-product formation in downstream reactions, an advantage over the 4,7-dichloro analog which can generate regioisomeric mixtures requiring chromatographic separation.

Chemical Biology Probe Development: 2-Cyclohexylquinazoline as a Non-Polar Anchor for Target Engagement Studies

The 2-cyclohexyl group serves as a non-polar, metabolically stable anchor that can be retained in the final probe molecule after 4-position derivatization. In chemical biology applications such as photoaffinity labeling, fluorescent probe design, or PROTAC linker attachment, the cyclohexyl moiety provides a defined lipophilic contact point without introducing metabolic liabilities associated with phenyl or heteroaryl 2-substituents (e.g., CYP450-mediated oxidation). The Connolly & Guiry Tetrahedron review [REFS-2 in Section 3, Evidence Item 1] confirms that 4-chloro-2-substituted quinazolines are versatile precursors for diverse functionalization strategies, supporting their role in probe development workflows.

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